molecular formula C16H10F6N2O3 B144405 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane CAS No. 129047-59-2

2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane

Cat. No. B144405
M. Wt: 392.25 g/mol
InChI Key: MILRBEPSRWUGAO-UHFFFAOYSA-N
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Description

“2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane” is a chemical compound with the molecular formula C16H10F6N2O3 . It is available for experimental or research use .

Scientific Research Applications

Synthesis and Chemical Reactions

Research in organic chemistry has explored various synthetic routes and reactions involving nitrophenyl and carbamoylphenyl compounds. For instance, one study detailed the biphilic organophosphorus-catalyzed intramolecular Csp2-H amination, demonstrating a method for forming C-N bonds in o-nitrobiaryl derivatives, which are structurally similar to the compound . This method facilitates the synthesis of carbazole and indole compounds, highlighting the importance of such reactions in organic synthesis and pharmaceutical development (Nykaza et al., 2018).

Material Science and Polymer Chemistry

The synthesis and characterization of fluorine-containing polymers represent a significant area of research, given the unique properties imparted by fluorine atoms, such as thermal stability and chemical resistance. A study by Fu Ju-sun (2007) on the synthesis of fluorine-containing polybenzoxazole monomers from compounds structurally related to "2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane" illustrates the process of transforming such compounds into valuable materials with potential applications in high-performance polymers and coatings (Fu Ju-sun, 2007).

Crystallography and Molecular Structures

The study of molecular structures and interactions in crystals containing nitrophenyl components has provided insights into the physical properties and potential applications of these materials. For example, Tukada and Mochizuki (2002) investigated the structures and short contacts in diarylpropanes with nitrophenyl groups, revealing information about molecular conformations and interactions that could influence the material properties of related compounds (Tukada & Mochizuki, 2002).

Optical Properties and Solid-State Emission

Research on the tuning of optical properties and enhancing solid-state emission of materials through molecular control has shown that substituents like nitro groups can significantly affect fluorescence and photophysical properties. This area of study is crucial for the development of materials for optoelectronic applications. A study by Li, Vamvounis, and Holdcroft (2002) on poly(thiophene)s demonstrated how different functional groups impact the optical properties, providing a framework for designing materials with tailored emission characteristics (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O3/c17-15(18,19)14(16(20,21)22,10-6-4-9(5-7-10)13(23)25)11-2-1-3-12(8-11)24(26)27/h1-8H,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILRBEPSRWUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)C(=O)N)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane

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